4-[(3,5-Dibromo-4-methoxyphenyl)methyl]-6-methyl-2-(methylamino)-1,2,3,8a-tetrahydroimidazo[4,5-d]azepin-5-one
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Overview
Description
4-[(3,5-Dibromo-4-methoxyphenyl)methyl]-6-methyl-2-(methylamino)-1,2,3,8a-tetrahydroimidazo[4,5-d]azepin-5-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes bromine, methoxy, and methylamino groups, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-Dibromo-4-methoxyphenyl)methyl]-6-methyl-2-(methylamino)-1,2,3,8a-tetrahydroimidazo[4,5-d]azepin-5-one typically involves multiple steps. One common approach is to start with the preparation of (3,5-Dibromo-4-methoxyphenyl)methanol . This intermediate can then be subjected to further reactions, including methylation and cyclization, to form the final compound. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-[(3,5-Dibromo-4-methoxyphenyl)methyl]-6-methyl-2-(methylamino)-1,2,3,8a-tetrahydroimidazo[4,5-d]azepin-5-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where the bromine atoms are replaced by other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[(3,5-Dibromo-4-methoxyphenyl)methyl]-6-methyl-2-(methylamino)-1,2,3,8a-tetrahydroimidazo[4,5-d]azepin-5-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(3,5-Dibromo-4-methoxyphenyl)methyl]-6-methyl-2-(methylamino)-1,2,3,8a-tetrahydroimidazo[4,5-d]azepin-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-[(3,5-Dibromo-4-methoxyphenyl)methyl]-6-methyl-2-(methylamino)-1,2,3,8a-tetrahydroimidazo[4,5-d]azepin-5-one is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C17H20Br2N4O2 |
---|---|
Molecular Weight |
472.2 g/mol |
IUPAC Name |
4-[(3,5-dibromo-4-methoxyphenyl)methyl]-6-methyl-2-(methylamino)-1,2,3,8a-tetrahydroimidazo[4,5-d]azepin-5-one |
InChI |
InChI=1S/C17H20Br2N4O2/c1-20-17-21-13-4-5-23(2)16(24)10(14(13)22-17)6-9-7-11(18)15(25-3)12(19)8-9/h4-5,7-8,13,17,20-22H,6H2,1-3H3 |
InChI Key |
GKJIOROHQZVODP-UHFFFAOYSA-N |
Canonical SMILES |
CNC1NC2C=CN(C(=O)C(=C2N1)CC3=CC(=C(C(=C3)Br)OC)Br)C |
Origin of Product |
United States |
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